2,2'-Bipyridine, 1-oxide
CAS No.: 33421-43-1
Cat. No.: VC7858237
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33421-43-1 |
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Molecular Formula | C10H8N2O |
Molecular Weight | 172.18 g/mol |
IUPAC Name | 1-oxido-2-pyridin-2-ylpyridin-1-ium |
Standard InChI | InChI=1S/C10H8N2O/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9/h1-8H |
Standard InChI Key | KIKATWFLYDKKOL-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-] |
Canonical SMILES | C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-] |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound consists of two pyridine rings connected by a single bond, with one nitrogen atom oxidized to an N-oxide group. This structural alteration introduces asymmetry and enhances polarity compared to the parent 2,2'-bipyridine. X-ray crystallography of derivatives, such as 4-nitro-6-bromo-2,2′-bipyridine 1-oxide, reveals planar geometries with bond lengths indicative of delocalized π-electron systems . The N-O bond length typically measures ~1.32 Å, consistent with partial double-bond character.
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its electronic environment:
Synthesis and Functionalization
Oxidation of 2,2'-Bipyridine
The most common synthesis involves oxidizing 2,2'-bipyridine with hydrogen peroxide (30% w/w) in acetic acid at 60°C for 12 hours, achieving yields of 80–85% . Alternative oxidants like meta-chloroperoxybenzoic acid (m-CPBA) enable selective oxidation under milder conditions.
Reaction Conditions:
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Solvent: Acetic acid or ethanol
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Temperature: 25–60°C
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Catalyst: None required (homogeneous reaction)
Post-Synthetic Modifications
The N-oxide group serves as a handle for further derivatization:
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Reduction: Zinc dust in acetic acid regenerates 2,2'-bipyridine .
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Cyanation: Treatment with trimethylsilyl cyanide and benzoyl chloride introduces nitrile groups at the 6-position, yielding 2,2’-bipyridyl-6-carbonitrile .
Coordination Chemistry and Metal Complexes
Ligand Behavior
The N-oxide oxygen and pyridyl nitrogen atoms act as bidentate donors, forming five-membered chelate rings with metal ions. Stability constants for complexes follow the Irving-Williams series (Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), with copper(II) complexes exhibiting exceptional thermodynamic stability.
Notable Complexes
Applications in Catalysis and Materials Science
Hydrofunctionalization Reactions
Cobalt catalysts ligated by 2,2'-bipyridine-1-oxide enable efficient hydroboration of styrenes. Key performance metrics include:
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Turnover Frequency (TOF): 120 h⁻¹
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Substrate Scope: Tolerates electron-donating and withdrawing substituents
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Mechanism: Radical-based pathway involving metal-hydride intermediates .
Luminescent Materials
Ruthenium(II) complexes exhibit intense metal-to-ligand charge transfer (MLCT) transitions, emitting in the 600–700 nm range. These properties are exploited in organic light-emitting diodes (OLEDs) and chemical sensors.
Comparison with Structural Analogues
Compound | Coordination Sites | Polarity | Applications |
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2,2'-Bipyridine | Two pyridyl N | Low | Electrochemistry |
2,2'-Bipyridine-1-oxide | One pyridyl N + O | Moderate | Catalysis, Biomedicine |
4,4'-Bipyridine | Two pyridyl N (para) | Low | Metal-organic frameworks |
The N-oxide group enhances solubility in polar solvents (e.g., water solubility = 1.2 g/L vs. 0.3 g/L for 2,2'-bipyridine). |
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